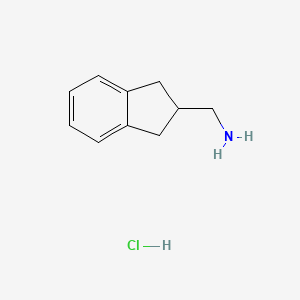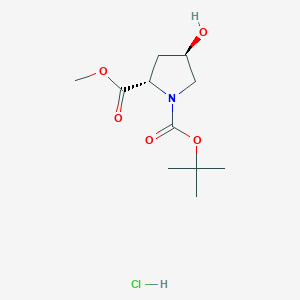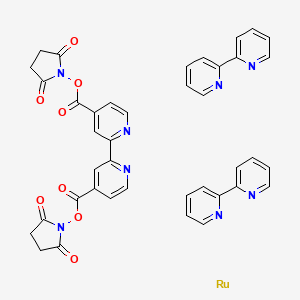
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of "(2,3-Dihydro-1H-inden-2-yl)methanamine" and its derivatives has been described through various methods. One efficient procedure involves the transformation of corresponding 4-nitro-3-phenylbutanoic acid into 2,3-dihydro-1H-indene-1-methanamines with satisfactory yields, demonstrating the method's advantages such as mild conditions and less pollution (Zhou et al., 2013).
Molecular Structure Analysis
Although specific studies focusing on the molecular structure analysis of "(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride" were not identified in the provided research, the molecular structure of related compounds, such as indene derivatives, has been thoroughly investigated. These studies include the synthesis and characterization of novel compounds where the molecular structure is confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Chemical Reactions and Properties
The chemical reactivity of indene derivatives, including "(2,3-Dihydro-1H-inden-2-yl)methanamine," has been explored in various contexts. For example, the palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes from o-ethynylbenzaldehyde derivatives and organoboron reagents under palladium(0) catalysis is a notable method. This process allows for the preparation of unsymmetrically substituted 1H-indenes, showcasing the versatile chemical reactivity of indene derivatives (Tsukamoto et al., 2007).
Physical Properties Analysis
The physical properties of "(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride" include its solubility, melting point, and boiling point, which are critical for its handling and application in various scientific domains. While specific data on these physical properties were not directly found, the general approach to determining these properties involves spectroscopic analysis and solubility testing in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and mechanisms of reactions, are essential for understanding the applications and limitations of "(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride." Studies often employ techniques such as IR spectroscopy, NMR spectroscopy, and chromatography to elucidate these properties. For example, the selectivity in chemical reactions, as demonstrated in the synthesis of trisubstituted indenes, highlights the importance of understanding the chemical properties for the application of these compounds in synthetic chemistry (Tsukamoto et al., 2007).
Scientific Research Applications
Efficient Synthesis Methods
Researchers have developed efficient methods for synthesizing 2, 3-dihydro-1H-indene-1-methanamine derivatives, showcasing advancements in synthetic chemistry. Zhou et al. (2013) described a synthetic method yielding six compounds from 4-nitro-3-phenylbutanoic acid with satisfactory yields (50.9–57.9%) under mild conditions, highlighting the method's advantages in terms of mildness, pollution reduction, and simplicity (Haipin Zhou et al., 2013). Similarly, Jasouri et al. (2010) investigated the bromination of 4-chloro-1-indanone, leading to the synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine in quantitative yield, showcasing the method's effectiveness (S. Jasouri et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMKYSIJBFIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride | |
CAS RN |
178955-07-2 |
Source


|
| Record name | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)
